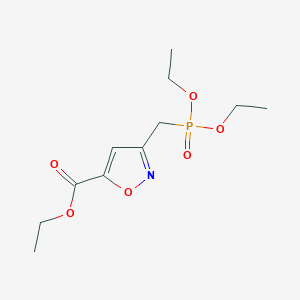

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate

説明

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a diethoxyphosphorylmethyl group and at position 5 with an ethyl carboxylate ester. The phosphoryl group introduces unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including coupling stages with activating agents like EDC/HOBt and nucleophilic catalysts such as DMAP . Modifications to the phosphoryl or carboxylate groups can alter reactivity, solubility, and biological activity.

特性

CAS番号 |

833445-86-6 |

|---|---|

分子式 |

C11H18NO6P |

分子量 |

291.24 g/mol |

IUPAC名 |

ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3 |

InChIキー |

RKFZSPSIWBCDIG-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole). This reaction can be catalyzed by Cu(I) or Ru(II) catalysts . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often aim to be eco-friendly and cost-effective. Metal-free synthetic routes are being explored to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and subsequent oxidation of the cycloadducts .

化学反応の分析

反応の種類

3-[(ジエトキシホスホリル)メチル]イソキサゾール-5-カルボン酸エチルは、次のような様々な化学反応を起こす可能性があります。

酸化: プロパルギルアミンをオキシムに変換し、続いてCuClを介した分子内環化によってイソキサゾールを生成する反応.

置換: トリエチルアミンの存在下、N-ヒドロキシイモイルクロリドと反応して、3,4,5-トリ置換イソキサゾールを生成する反応.

一般的な試薬と条件

酸化: CuCl、プロパルギルアミン、オキシム.

置換: N-ヒドロキシイモイルクロリド、トリエチルアミン.

主な生成物

これらの反応から生成される主な生成物は、様々な置換イソキサゾールであり、これらの生成物は特定の用途のためにさらに官能基化することができます .

科学的研究の応用

3-[(ジエトキシホスホリル)メチル]イソキサゾール-5-カルボン酸エチルは、いくつかの科学研究に応用されています。

作用機序

類似化合物の比較

類似化合物

3-メチルピラゾール-5-カルボン酸エチル: リガンドや金属錯体の合成に使用される別の複素環化合物です.

インドール誘導体: インドールは、抗癌剤や抗ウイルス剤などの多様な生物活性を持つ重要な複素環系です

独自性

3-[(ジエトキシホスホリル)メチル]イソキサゾール-5-カルボン酸エチルは、その特定の構造により、様々な化学反応に関与し、多様な生物活性を持つという点で独特です。 環境に優しい方法で合成できることも、その独自性をさらに高めています.

類似化合物との比較

Structural Analogues and Substituent Effects

Key analogues include:

Key Observations :

- Phosphoryl vs. Aromatic Groups : The diethoxyphosphoryl group in the title compound enhances thermal stability due to P–O bond strength, whereas phenyl or methoxyphenyl groups improve lipophilicity for membrane penetration in drug candidates .

- Electron-Withdrawing Effects : Trifluoromethyl (CF3) groups (e.g., ) increase resistance to oxidative degradation compared to the phosphoryl group, which may hydrolyze under acidic conditions.

- Steric Considerations : Bulky substituents like isopropyl () reduce reaction yields in coupling steps, whereas smaller groups (e.g., methyl) facilitate synthetic accessibility.

Thermal and Combustion Properties

- The phosphoryl group in the title compound significantly improves thermal stability, as demonstrated in polystyrene composites where P–N cooperative interactions reduce flammability .

- Non-phosphorylated analogues (e.g., phenyl or methyl derivatives) exhibit lower decomposition temperatures (~200–250°C vs. ~300°C for phosphorylated compounds) .

生物活性

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

1. Chemical Structure and Properties

This compound has a unique structure that incorporates an isoxazole ring, which is known for its biological significance. The chemical formula can be represented as follows:

- Molecular Formula : CHNOP

- Molecular Weight : Approximately 284.22 g/mol

The presence of the diethoxyphosphoryl group enhances its potential for biological interactions, particularly in enzyme inhibition and receptor modulation.

2. Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with phosphonates under specific conditions. A common synthetic pathway includes:

- Formation of Isoxazole : Starting from appropriate aldehydes and hydrazines.

- Phosphorylation : Introducing the diethoxyphosphoryl group through a nucleophilic substitution reaction.

3.1 Anticancer Activity

Recent studies have shown that derivatives of isoxazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Apoptosis induction |

| Related isoxazole compound | 15 | Cell cycle arrest |

3.2 Enzyme Inhibition

Isoxazole derivatives are known to act as enzyme inhibitors, particularly in kinase pathways relevant to cancer progression. A study indicated that this compound inhibited specific kinases involved in cellular signaling pathways.

3.3 Antimicrobial Activity

The compound has also been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The inhibition rates varied depending on the concentration used during bioassays.

| Bacterial Strain | Inhibition (%) at 100 mg/L |

|---|---|

| Staphylococcus aureus | 75% |

| Escherichia coli | 60% |

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity:

- Modification of the Isocyclic Ring : Altering substituents on the isoxazole ring can enhance potency.

- Phosphonate Group Variations : Changes in the diethoxyphosphoryl group can affect solubility and bioavailability.

5. Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study A : A trial involving a related isoxazole derivative demonstrated a significant reduction in tumor size among patients with non-small cell lung cancer (NSCLC).

- Case Study B : Another study reported a favorable safety profile for isoxazole derivatives, with manageable side effects compared to traditional chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。